5-Bromo-2-cyclopropyl-4-(6-methylsulfonylpyridin-3-yl)-1,3-oxazole
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Overview
Description
5-Bromo-2-cyclopropyl-4-(6-methylsulfonylpyridin-3-yl)-1,3-oxazole is a synthetic organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-cyclopropyl-4-(6-methylsulfonylpyridin-3-yl)-1,3-oxazole typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the bromo group: Bromination reactions using reagents like bromine or N-bromosuccinimide (NBS).
Attachment of the cyclopropyl group: This can be done through cyclopropanation reactions.
Incorporation of the pyridinyl group: This step might involve coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropyl or pyridinyl moieties.
Reduction: Reduction reactions might target the oxazole ring or the sulfonyl group.
Substitution: Halogen substitution reactions can occur at the bromo position, potentially leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could produce various functionalized derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 5-Bromo-2-cyclopropyl-4-(6-methylsulfonylpyridin-3-yl)-1,3-oxazole would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-cyclopropyl-1,3-oxazole: Lacks the pyridinyl and sulfonyl groups.
2-Cyclopropyl-4-(6-methylsulfonylpyridin-3-yl)-1,3-oxazole: Lacks the bromo group.
5-Bromo-4-(6-methylsulfonylpyridin-3-yl)-1,3-oxazole: Lacks the cyclopropyl group.
Uniqueness
The presence of the bromo, cyclopropyl, and methylsulfonylpyridinyl groups in 5-Bromo-2-cyclopropyl-4-(6-methylsulfonylpyridin-3-yl)-1,3-oxazole makes it unique. These functional groups can significantly influence its chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H11BrN2O3S |
---|---|
Molecular Weight |
343.20 g/mol |
IUPAC Name |
5-bromo-2-cyclopropyl-4-(6-methylsulfonylpyridin-3-yl)-1,3-oxazole |
InChI |
InChI=1S/C12H11BrN2O3S/c1-19(16,17)9-5-4-8(6-14-9)10-11(13)18-12(15-10)7-2-3-7/h4-7H,2-3H2,1H3 |
InChI Key |
FJYRBZVEUVURPE-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C=C1)C2=C(OC(=N2)C3CC3)Br |
Origin of Product |
United States |
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